molecular formula C33H53N9O8S2 B14223551 L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 630104-44-8

L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14223551
CAS No.: 630104-44-8
M. Wt: 768.0 g/mol
InChI Key: LUUQSMPURNMXLZ-FRSCJGFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide may confer unique properties that make it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents can be used to introduce modifications at specific residues.

Major Products Formed

The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.

Scientific Research Applications

Chemistry

Peptides like this one are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.

Biology

In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.

Industry

In the industrial sector, peptides can be used in the development of new materials, sensors, and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They may interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-lysine: A peptide with a lysine residue instead of ornithine.

Uniqueness

The unique sequence and modifications of L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, distinguishing it from other similar peptides.

Properties

CAS No.

630104-44-8

Molecular Formula

C33H53N9O8S2

Molecular Weight

768.0 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C33H53N9O8S2/c1-18(2)26(30(47)40-24(17-51)28(45)39-23(32(49)50)6-4-13-37-33(35)36)41-29(46)25-7-5-14-42(25)31(48)22(12-15-52-3)38-27(44)21(34)16-19-8-10-20(43)11-9-19/h8-11,18,21-26,43,51H,4-7,12-17,34H2,1-3H3,(H,38,44)(H,39,45)(H,40,47)(H,41,46)(H,49,50)(H4,35,36,37)/t21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

LUUQSMPURNMXLZ-FRSCJGFNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.